

# (Rac)-JBJ-04-125-02 SMILES notation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (Rac)-JBJ-04-125-02 |           |
| Cat. No.:            | B15614070           | Get Quote |

An In-depth Technical Guide to **(Rac)-JBJ-04-125-02**: A Mutant-Selective Allosteric EGFR Inhibitor

### Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] It has demonstrated significant antitumor activity in both in vitro and in vivo models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to previous generations of EGFR inhibitors.[2][7][8] This technical guide provides a comprehensive overview of (Rac)-JBJ-04-125-02, including its chemical identity, mechanism of action, key experimental data, and detailed protocols for its investigation.

SMILES Notation:

Oc1ccc(F)cc1C(N1Cc2ccc(cc2C1=O)-c1ccc(cc1)N1CCNCC1)C(=O)Nc1nccs1[9]

# **Mechanism of Action**

(Rac)-JBJ-04-125-02 functions as an allosteric inhibitor of EGFR, meaning it binds to a site on the receptor distinct from the ATP-binding site targeted by many traditional tyrosine kinase inhibitors (TKIs).[7] This allows it to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors, such as the C797S mutation.[2][7] The compound is particularly potent against the EGFRL858R/T790M mutant.[1][3][4]



Research has shown that **(Rac)-JBJ-04-125-02** can inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK1/2.[1] Furthermore, it has been observed that the ATP-competitive inhibitor osimertinib can enhance the binding of JBJ-04-125-02 to mutant EGFR, suggesting a synergistic effect when used in combination.[7]

# **Quantitative Data**

The following table summarizes the key quantitative data reported for **(Rac)-JBJ-04-125-02** and its active enantiomer, JBJ-04-125-02.

| Parameter                           | Value                        | Target/Conditions                | Reference |
|-------------------------------------|------------------------------|----------------------------------|-----------|
| IC50                                | 0.26 nM                      | EGFRL858R/T790M                  | [1][3][4] |
| Cell Proliferation<br>Inhibition    | Low nanomolar concentrations | H1975 cells<br>(EGFRL858R/T790M) | [1]       |
| Oral Bioavailability                | 3%                           | 20 mg/kg oral dose               | [10]      |
| Half-life                           | 3 hours                      | 3 mg/kg intravenous<br>dose      | [10]      |
| Maximal Plasma Concentration (Cmax) | 1.1 μmol/L                   | 20 mg/kg oral dose               | [10]      |

# Experimental Protocols Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of **(Rac)-JBJ-04-125-02** on the proliferation of cancer cell lines.

#### Materials:

- EGFR-mutant cell lines (e.g., H1975, H3255GR, Ba/F3)
- · Complete growth medium
- (Rac)-JBJ-04-125-02



- DMSO (vehicle control)
- · 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- Prepare serial dilutions of **(Rac)-JBJ-04-125-02** in complete growth medium. A typical concentration range to test would be from 0.01 nM to 10 μM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Remove the medium from the wells and add 100 μL of the prepared drug dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

# Western Blot Analysis of EGFR Signaling

This protocol outlines the steps to analyze the phosphorylation status of EGFR and its downstream targets.

#### Materials:



- EGFR-mutant cell lines
- (Rac)-JBJ-04-125-02
- DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
- · HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- · Imaging system

#### Procedure:

- Plate cells and treat with varying concentrations of (Rac)-JBJ-04-125-02 or DMSO for a specified time (e.g., 2-24 hours).
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Detect the protein bands using an ECL substrate and an imaging system.

# In Vivo Efficacy Study

This is a general protocol for evaluating the anti-tumor efficacy of **(Rac)-JBJ-04-125-02** in a mouse model of NSCLC.

#### Materials:

- Immunocompromised mice (e.g., nude mice)
- EGFR-mutant human cancer cells (e.g., H1975)
- (Rac)-JBJ-04-125-02
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject cancer cells into the flank of each mouse.
- Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³),
   randomize the mice into treatment and control groups.
- Administer (Rac)-JBJ-04-125-02 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle alone.



- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

# Signaling Pathways and Visualizations EGFR Signaling Pathway Inhibition by (Rac)-JBJ-04-12502

(Rac)-JBJ-04-125-02, as an allosteric inhibitor, prevents the conformational changes in EGFR that are necessary for its kinase activity. This leads to the inhibition of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and growth.



Click to download full resolution via product page

Caption: Inhibition of EGFR signaling by (Rac)-JBJ-04-125-02.

# **Experimental Workflow for In Vitro Analysis**

The following diagram illustrates a typical workflow for the in vitro characterization of **(Rac)-JBJ-04-125-02**.





Click to download full resolution via product page

Caption: A typical workflow for in vitro experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]



- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(Rac)-JBJ-04-125-02 SMILES notation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614070#rac-jbj-04-125-02-smiles-notation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com